molecular formula C14H12Cl2N2O3S B2688957 Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 886657-53-0

Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate

Cat. No.: B2688957
CAS No.: 886657-53-0
M. Wt: 359.22
InChI Key: RTQASEZZQLVXPI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate: is a complex organic compound characterized by its thiophene ring structure, which is substituted with various functional groups including amino, carbonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Friedel-Crafts acylation reaction, where a thiophene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Subsequent steps may include nitration , reduction , and amination reactions to introduce the amino and dichlorophenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles such as solvent-free reactions and the use of recyclable catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

  • Condensation: Using reagents like carbonyl compounds in the presence of acid or base catalysts.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiophenes.

  • Condensation: Formation of heterocyclic compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,5-Dichloro-3-amino-4-methoxycarbonylbenzanilide: Similar in structure but with different substituents.

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-methylthiophene-2-carboxylate: Similar thiophene core with different functional groups.

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the dichlorophenyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

methyl 2-amino-5-[(2,3-dichlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-6-9(14(20)21-2)12(17)22-11(6)13(19)18-8-5-3-4-7(15)10(8)16/h3-5H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQASEZZQLVXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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